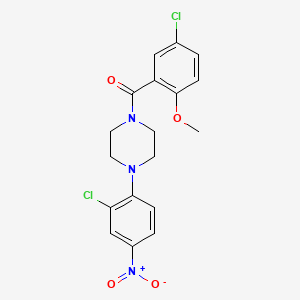
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. DMHF belongs to the class of furanones and has a molecular weight of 348.38 g/mol.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have various biochemical and physiological effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability and ease of synthesis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is stable under various conditions and can be synthesized in large quantities with high purity. However, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. One potential area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone for therapeutic use.
Métodos De Síntesis
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. The purity and yield of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and anti-inflammatory effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11,20H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYBUQMQYROQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)
![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)

![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)
